

# The Discovery and Development of AU-24118: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AU-24118** is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade specific components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex.[1][2][3] This second-generation dual ATPase degrader targets the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, for proteasomal degradation.[4][5] By doing so, **AU-24118** impedes the chromatin accessibility of oncogenic transcription factors, demonstrating significant therapeutic potential in preclinical models of enhancer-driven cancers, particularly castration-resistant prostate cancer (CRPC).[1] [2][4] This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of **AU-24118**.

# Introduction: Targeting the mSWI/SNF Complex

The mSWI/SNF complex is a crucial ATP-dependent chromatin remodeler that plays a pivotal role in regulating gene expression by altering nucleosome positioning. In certain cancers, this complex is co-opted by oncogenic transcription factors to drive tumor growth.[4] Consequently, targeting the ATPase activity of the mSWI/SNF complex has emerged as a promising therapeutic strategy. **AU-24118** was developed as a PROTAC to induce the degradation of the core ATPase subunits, SMARCA2 and SMARCA4, and the PBRM1 subunit, thereby disrupting the function of the entire complex.[4][6]



### **Mechanism of Action**

**AU-24118** functions as a heterobifunctional molecule. It integrates a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

Caption: Mechanism of action of AU-24118.

# Preclinical Efficacy In Vitro Activity

**AU-24118** has demonstrated potent and specific degradation of its target proteins in various cancer cell lines.[4] In VCaP prostate cancer cells, treatment with **AU-24118** at concentrations of 3-30 nM for 4 hours resulted in comparable degradation of SMARCA4 and PBRM1.[6][7] A 2-hour treatment with 1  $\mu$ M **AU-24118** led to significant downregulation of SMARCA2, SMARCA4, and PBRM1 in VCaP cells.[6][7]



| Cell Line | Concentration | Treatment Duration | Outcome                                                                      |
|-----------|---------------|--------------------|------------------------------------------------------------------------------|
| VCaP      | 3-30 nM       | 4 hours            | Comparable degradation of SMARCA4 and PBRM1.[6][7]                           |
| VCaP      | 1 μΜ          | 2 hours            | Significant<br>downregulation of<br>SMARCA2,<br>SMARCA4, and<br>PBRM1.[6][7] |
| AUR-1     | 0.1 μΜ        | 4 hours            | Degradation of<br>SMARCA2 and<br>PBRM1.[6][7]                                |
| AUR-2     | 0.1 μΜ        | 4 hours            | Degradation of SMARCA2 and PBRM1; unable to degrade SMARCA4. [6][7]          |

**AU-24118** exhibited preferential inhibition of transcription factor-addicted cancer cells, with sensitive cell lines showing an IC50 of less than 100 nM.[4]

### **In Vivo Efficacy**

In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, oral administration of **AU-24118** at a dose of 15 mg/kg, three times a week, resulted in tumor regression.[4][6] The therapeutic effect was enhanced when combined with the androgen receptor antagonist enzalutamide (10 mg/kg, five times weekly), with some tumors becoming unpalpable.[4][6] Importantly, no significant changes in body weight were observed, indicating good tolerability. [4]





Click to download full resolution via product page

Caption: In vivo efficacy study workflow.

## **Pharmacokinetics and Safety**

**AU-24118** was designed for oral bioavailability.[4] Pharmacokinetic studies in mice and rats demonstrated favorable profiles.[1][2] Following oral administration, plasma concentrations increased within 30 minutes and were maintained for over 24 hours.[4] Dose escalation studies (10, 30, and 100 mg/kg) revealed a dose-proportional increase in the area under the curve (AUC).[4] The oral bioavailability in mice was determined to be 33.4%.[4] Extensive toxicity analyses in mice indicated a favorable safety profile.[1][2][4]



| Species     | Dose (Oral)       | Key Findings                                                  |
|-------------|-------------------|---------------------------------------------------------------|
| Mice        | 10, 30, 100 mg/kg | Dose-proportional increase in AUC.[4]                         |
| Mice        | 30 mg/kg          | Free drug concentration remained above EC50 for ~18 hours.[4] |
| Mice        | N/A               | Oral bioavailability of 33.4%.[4]                             |
| Mice & Rats | N/A               | Favorable pharmacokinetic profiles.[1][2][4]                  |

## **Mechanisms of Acquired Resistance**

Long-term treatment with high doses of mSWI/SNF ATPase degraders in prostate cancer cell lines led to the development of two distinct mechanisms of acquired resistance:

- SMARCA4 Bromodomain Mutations: These mutations likely interfere with the binding of AU-24118 to its target.[1][4]
- Overexpression of ABCB1: The ATP binding cassette subfamily B member 1 (ABCB1) is a drug efflux pump that can reduce the intracellular concentration of the degrader.[1][4]

# **Experimental Protocols Cell Viability Assay**

- Cell Seeding: Plate cancer cell lines in 96-well plates at an appropriate density.
- Treatment: After 24 hours, treat the cells with a serial dilution of AU-24118 or a vehicle control.
- Incubation: Incubate the plates for 72 hours.
- Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo).



• Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

### **Immunoblotting**

- Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., vinculin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

### In Vivo Efficacy Study

- Animal Model: Use immunodeficient mice (e.g., CB17 SCID).
- Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.
- Castration and Tumor Regrowth: Once tumors are established, castrate the mice and allow the tumors to regrow to establish a castration-resistant state.
- Randomization and Treatment: Randomize the mice into treatment groups: vehicle, enzalutamide, AU-24118, and combination therapy. Administer the drugs as per the specified doses and schedule via oral gavage.
- Monitoring: Measure tumor volume and body weight regularly.



 Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., immunoblotting).

### Conclusion

**AU-24118** is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPase subunits SMARCA2 and SMARCA4, and PBRM1.[4][8] Its potent preclinical efficacy, favorable pharmacokinetic profile, and good tolerability in in vivo models of castration-resistant prostate cancer highlight its potential for clinical translation in the treatment of enhancer-driven malignancies.[4][5] Further investigation into overcoming the identified mechanisms of acquired resistance will be crucial for its successful clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. adooq.com [adooq.com]
- To cite this document: BenchChem. [The Discovery and Development of AU-24118: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12372867#discovery-and-development-of-au-24118]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com